molecular formula C21H20ClN3O3S B6520161 N'-(3-chlorophenyl)-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide CAS No. 894015-20-4

N'-(3-chlorophenyl)-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide

Cat. No.: B6520161
CAS No.: 894015-20-4
M. Wt: 429.9 g/mol
InChI Key: PZRCQDLRGLKKTB-UHFFFAOYSA-N
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Description

N'-(3-Chlorophenyl)-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide is a structurally complex molecule featuring:

  • 3-Chlorophenyl substituent: A chloro-substituted aromatic ring at the N'-position, which may influence electronic properties and bioactivity.
  • Thiazol-ethyl moiety: A 1,3-thiazole ring substituted with a 4-methoxyphenyl group at position 2 and a methyl group at position 4, connected via an ethyl chain to the diamide core. Thiazoles are known for diverse biological activities, including antimicrobial and anti-inflammatory effects .

Its synthesis likely involves multi-step reactions, such as amide coupling (similar to methods in and ) and heterocyclic ring formation .

Properties

IUPAC Name

N'-(3-chlorophenyl)-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c1-13-18(29-21(24-13)14-6-8-17(28-2)9-7-14)10-11-23-19(26)20(27)25-16-5-3-4-15(22)12-16/h3-9,12H,10-11H2,1-2H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRCQDLRGLKKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNC(=O)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N'-(3-chlorophenyl)-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide is a synthetic derivative with potential biological activity, particularly in the context of anticancer research. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Chlorophenyl group : This moiety is known for its role in enhancing lipophilicity and biological activity.
  • Thiazole ring : A five-membered heterocyclic compound that often exhibits biological activity, especially in medicinal chemistry.
  • Methoxyphenyl group : This substituent can influence the compound's electronic properties and binding affinity to biological targets.

Chemical Formula

The molecular formula of the compound is C19H22ClN3OSC_{19}H_{22}ClN_3OS, with a molecular weight of approximately 365.91 g/mol.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiazole derivatives. For example, compounds similar to the one have demonstrated significant cytotoxicity against various cancer cell lines:

  • Lung Cancer (A549) : IC50 values indicating effective growth inhibition have been reported.
  • Skin Cancer (SK-MEL-2) : Some derivatives exhibit IC50 values as low as 4.27 µg/mL, suggesting potent activity against this cell line .
  • Ovarian Cancer (SK-OV-3) and Colon Cancer (HCT15) : Similar studies show promising results with varying degrees of efficacy.

Table 1: Cytotoxicity Data for Related Compounds

Compound NameCell LineIC50 (µg/mL)Reference
Compound AA54915.0
Compound BSK-MEL-24.27
Compound CSK-OV-310.0
Compound DHCT1520.0

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.
  • Targeting Specific Pathways : Similar thiazole derivatives have been shown to inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiazole ring or substituents on the phenyl groups can significantly affect potency and selectivity.

Table 2: SAR Insights from Related Compounds

ModificationEffect on Activity
Substituent at C5 positionIncreased cytotoxicity
Electron-withdrawing groupsEnhanced binding affinity
Alkyl chain lengthOptimal chain length improves solubility

Study Example 1: Thiazole Derivatives in Cancer Treatment

A study conducted by Alam et al. (2011) synthesized a series of thiazole derivatives, including compounds structurally related to this compound. These compounds were evaluated for their anticancer activity across multiple cell lines, revealing significant growth inhibition and potential as therapeutic agents .

Study Example 2: Comparative Analysis of Thiazole Compounds

In a comparative analysis, various thiazole derivatives were tested against prostate and breast cancer cell lines. The study found that specific structural modifications led to enhanced efficacy compared to standard chemotherapeutics like Imatinib .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs from the evidence, focusing on core features, substituents, and reported activities:

Compound Core Structure Key Substituents Reported Activities/Properties Reference
N'-(3-Chlorophenyl)-N-{2-[2-(4-Methoxyphenyl)-4-Methyl-1,3-Thiazol-5-Yl]Ethyl}Ethanediamide (Target) Ethanediamide + Thiazole 3-Chlorophenyl, 4-methoxyphenyl, 4-methyl-thiazole Inferred: Potential bioactivity (e.g., antimicrobial) due to thiazole and diamide motifs. N/A
(E)-N-(4-Chlorobenzylidene)-5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-Amine Thiadiazole 4-Chlorobenzylidene, 4-methylphenyl Broad-spectrum biological activities (insecticidal, fungicidal) .
2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-Yl)Acetamide Acetamide + Thiazole 3,4-Dichlorophenyl Structural similarity to penicillin lateral chain; used as ligands in coordination chemistry .
N-(3-Chlorophenethyl)-4-Nitrobenzamide Benzamide 3-Chlorophenethyl, 4-nitrobenzoyl Hybrid molecule with bio-functional potential; characterized via NMR and mass spectrometry .
3-Chloro-N-Phenyl-Phthalimide Phthalimide 3-Chloro, N-phenyl Monomer for polyimide synthesis; high purity required for polymer applications .

Key Structural and Functional Differences:

Heterocyclic Core: The target compound’s 1,3-thiazole ring (vs. 1,3,4-thiadiazole in ) offers distinct electronic and steric profiles. The ethanediamide backbone in the target provides two amide groups, enabling stronger hydrogen bonding compared to mono-amide analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide .

Substituent Effects :

  • The 4-methoxyphenyl group in the target may enhance solubility or modulate electron density in the thiazole ring, contrasting with the 4-nitrobenzoyl group in , which introduces strong electron-withdrawing effects .
  • Chloro-substitution : The 3-chlorophenyl group in the target vs. 4-chlorobenzylidene in or 3,4-dichlorophenyl in highlights positional effects on bioactivity and crystal packing .

Synthetic Complexity :

  • The target’s multi-component structure (thiazole, ethanediamide, ethyl linker) likely requires advanced coupling strategies, such as carbodiimide-mediated amide formation (as in ) .

Biological Relevance: While direct data on the target are lacking, analogs like thiadiazole and thiazole derivatives exhibit insecticidal, fungicidal, and coordination properties .

Research Findings and Implications

  • Structural Analysis : The thiazole ring’s dihedral angle relative to substituents (e.g., methoxyphenyl) could influence molecular conformation and intermolecular interactions, as seen in twisted dichlorophenyl-thiazole systems () .
  • Computational Predictions: Tools like AutoDock4 () could model the target’s binding affinity to biological targets, leveraging its diamide and thiazole motifs as hydrogen-bond donors/acceptors .
  • Synthetic Challenges : The ethyl linker between the thiazole and diamide may introduce steric hindrance during synthesis, necessitating optimized reaction conditions (e.g., low-temperature coupling as in ) .

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